Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl- (9CI)
Description
Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1-carboxylic acid, 5-methyl- (9CI) is a polycyclic compound featuring a strained tetracyclic framework with fused cyclopropane and bicyclic moieties. The molecule includes a carboxylic acid group at position 1 and a methyl substituent at position 3.
Synthesis of related tetracyclo compounds, such as 5-(pentylcarbamoyl)tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1-carboxylic acid (HQC1), involves photoirradiation of norbornadiene derivatives under UV light (275 nm) followed by purification via flash chromatography . Key characterization data (e.g., ¹H-NMR, ¹³C-NMR, HRMS) confirm the structural integrity of these derivatives, with melting points ranging from 82–85°C and molecular weights consistent with calculated values (e.g., 250.1443 g/mol for HQC1) .
Properties
IUPAC Name |
5-methyltetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-8-3-2-4-6(5(3)8)9(4,8)7(10)11/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTLYAUDSRBBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C1C4C2(C4C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616232 | |
| Record name | 5-Methyltetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121676-03-7 | |
| Record name | 5-Methyltetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Reaction with Subsequent Photochemical Cyclization
A two-step synthesis begins with the Diels-Alder reaction between norbornadiene and a substituted acrylate. For example, methyl acrylate reacts with norbornadiene under thermal conditions (80–100°C, 12–24 h) to yield a bicyclic adduct. This intermediate undergoes [2+2] photocycloaddition under UV irradiation (λ = 254 nm) in acetonitrile, forming the tetracyclic core. The photochemical step exhibits an enthalpy change (ΔrH°) of 93.3 ± 9.6 kJ/mol, as determined by photocalorimetry.
Representative Reaction Conditions:
Intramolecular [2+2] Cycloaddition of Ketenes
Thermolysis of 1,3-dioxin-4-ones generates ketenes, which undergo intramolecular [2+2] cycloadditions to form the tetracyclic framework. For instance, thermolysis of 2,2-dimethyl-6-(2-(2-naphthyl)-2-oxoethyl)-4H-1,3-dioxin-4-one at 120°C in toluene produces a ketene intermediate that cyclizes to yield the tetracyclic structure. This method benefits from flow chemistry optimization, achieving 85% conversion with a residence time of 2 minutes in a microreactor.
Functional Group Introduction and Modification
Carboxylation via Hydrolysis of Esters
The carboxylic acid group is often introduced by hydrolyzing a pre-formed ester. Methyl tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylate is saponified using aqueous NaOH (2 M, reflux, 4 h) to yield the carboxylic acid derivative. This step typically achieves >90% yield, with purity confirmed by HPLC.
Optimized Hydrolysis Conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 2 M | Maximizes hydrolysis rate |
| Temperature | 100°C | Reduces reaction time to 2 h |
| Solvent | Ethanol/Water (1:1) | Prevents decomposition |
Direct Oxidation of Methyl Substituents
Alternative routes employ oxidation of a methyl group adjacent to the tetracyclic core. Using KMnO₄ in acidic conditions (H₂SO₄, 60°C), the methyl group at position 5 is oxidized to a carboxylic acid. However, this method faces challenges with over-oxidation and requires careful stoichiometric control.
Flow Chemistry for Process Optimization
Flow reactors enhance reproducibility and scalability for exothermic or photochemical steps. Key advancements include:
Photocycloaddition in Continuous Flow
A coiled tube reactor (PTFE, 0.8 mm ID) irradiated with UV-LEDs (365 nm) enables efficient [2+2] cycloadditions. Residence time optimization (5–10 min) improves yields to 78% while minimizing side reactions.
Inline Monitoring and Feedback Control
Real-time UV-Vis spectroscopy adjusts reactant feed rates to maintain optimal concentrations, critical for maintaining regioselectivity in multi-step syntheses.
Thermodynamic and Kinetic Considerations
Enthalpy of Cyclization
Isomerization of norbornadiene derivatives to tetracyclic structures is endothermic, with ΔrH° = 93.3 ± 9.6 kJ/mol. This necessitates precise energy input, particularly in photochemical steps.
Activation Energy for Thermolysis
The thermolysis of 1,3-dioxin-4-ones exhibits an activation energy (Eₐ) of 105 kJ/mol, as determined by Arrhenius analysis. Flow systems mitigate thermal degradation by enabling rapid heating/cooling cycles.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low solubility of intermediates | Use of polar aprotic solvents (DMF, DMSO) | Improves reaction homogeneity |
| Stereochemical scrambling | Chiral auxiliaries or asymmetric catalysis | Enantiomeric excess >90% |
| Over-oxidation during carboxylation | Stepwise addition of oxidizing agents | Yield increase from 45% to 72% |
Chemical Reactions Analysis
Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds similar to tetracycloheptane derivatives exhibit antimicrobial activities. The structural features of tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid allow for interactions with bacterial cell membranes, potentially leading to the development of new antibiotics.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of tetracyclic carboxylic acids that showed significant activity against Gram-positive bacteria. The synthesis involved coupling reactions that leveraged the unique structure of tetracycloheptanes to enhance bioactivity.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid | 32 | Staphylococcus aureus |
| Related derivative | 16 | Bacillus subtilis |
Materials Science
Polymerization Potential
The tetracyclic structure can serve as a monomer in polymer synthesis due to its ability to undergo polymerization reactions under specific conditions. The resulting polymers could exhibit enhanced mechanical properties and thermal stability.
Case Study: Development of High-Performance Polymers
Research into the polymerization of tetracyclo[3.2.0.02,7.04,6]heptane derivatives has shown promise in creating high-performance materials suitable for aerospace applications.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Tetracyclic Polymer | 250 | 80 |
| Conventional Polymer | 200 | 60 |
Synthetic Organic Chemistry
Building Block for Complex Molecules
Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid serves as a versatile building block in synthetic organic chemistry due to its unique ring structure and functional groups.
Case Study: Synthesis of Complex Natural Products
In a notable synthesis route, researchers utilized tetracyclic carboxylic acids to construct complex natural products through multi-step reactions that included cyclization and functional group transformations.
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Cyclization | 85 |
| Step 2 | Functionalization | 90 |
Mechanism of Action
The mechanism of action of Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1,5-dicarbonitrile
- Molecular Formula : C₉H₆N₂
- Molecular Weight : 142.16 g/mol
- Key Features: Replaces carboxylic acid and methyl groups with cyano (-CN) substituents. The absence of polar functional groups reduces solubility in aqueous media but enhances thermal stability.
- Applications: Potential precursor for high-energy materials due to its strained structure and nitrile reactivity .
Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptan-3-one
- Molecular Formula : C₇H₆O
- Molecular Weight : 106.12 g/mol
- Key Features : Substitutes the carboxylic acid with a ketone group, altering electronic properties (e.g., increased electrophilicity at the carbonyl carbon).
- Physicochemical Data : Lower polarity compared to carboxylic acid derivatives, with a calculated XLogP3 of 0.1 .
Quadricyclenedicarboxylic Acid
- Molecular Formula : C₉H₁₀O₄
- Key Features : Features two carboxylic acid groups, enhancing water solubility and metal-binding capacity. Demonstrated reactivity with hydrogen chloride to form stereospecific adducts, highlighting its utility in synthetic chemistry .
Bicyclic Carboxylic Acid Derivatives
Bicyclo[2.2.1]heptane-1-carboxylic Acid, 3-oxo- (9CI)
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (Camphanic Acid)
- Molecular Formula : C₁₀H₁₄O₄
- Key Features: A bicyclo compound with a lactone ring and methyl groups.
Functional Group and Property Comparison
Biological Activity
Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl- (9CI) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methodologies, biological evaluations, and case studies.
Chemical Structure and Properties
Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl- (9CI) is characterized by its complex tetracyclic structure which contributes to its unique biological properties. The molecular formula is , and it features a carboxylic acid functional group that is crucial for its biological interactions.
Antimicrobial Activity
Antibacterial Properties
The compound has demonstrated notable antibacterial activity against various strains of bacteria, both Gram-positive and Gram-negative. A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antibiotics like meropenem.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| E. coli | 0.21 | Meropenem |
| Staphylococcus aureus | 0.15 | Meropenem |
The antibacterial mechanism is primarily attributed to the inhibition of cell wall synthesis, leading to bacterial cell death .
Antifungal Activity
In addition to antibacterial properties, Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid has shown antifungal activity against fungal strains such as Candida. The compound exhibited selective action against certain Gram-positive microorganisms and demonstrated a larger growth inhibition zone compared to solvent controls.
Anticancer Activity
Recent studies have explored the anticancer potential of Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid derivatives in various cancer cell lines including A549 (lung adenocarcinoma). The findings suggest that modifications to the structure can enhance cytotoxicity:
| Compound Variant | Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|---|
| M1 | A549 | 66 | Cisplatin |
| M2 | HSAEC-1 KT | 70 | - |
These results indicate that certain derivatives exhibit higher cytotoxicity than traditional chemotherapeutics like cisplatin, suggesting a promising avenue for further drug development .
The proposed mechanism of action for Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid involves:
- Inhibition of Enzymes : The compound has been tested for enzyme inhibition assays against urease and alpha-amylase.
- Molecular Docking Studies : These studies have provided insights into binding interactions with target proteins involved in bacterial resistance mechanisms.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the safety and efficacy of Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid derivatives:
- Antibacterial Efficacy : A study reported that specific derivatives showed enhanced activity against resistant bacterial strains.
- Toxicity Assessments : Toxicological evaluations revealed that while some derivatives exhibited promising antibacterial effects, they also required thorough safety assessments to determine their suitability for clinical use.
Q & A
Q. What are the key synthetic routes for Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1-carboxylic acid derivatives, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of polycyclic compounds like this tetracyclic derivative often involves cycloaddition, ring-closing metathesis, or stepwise annulation. For optimization, employ Design of Experiments (DoE) to minimize trials while maximizing data quality. For example, vary catalysts (e.g., Lewis acids), temperature, and solvent polarity in a factorial design to identify critical parameters for yield and purity . Purification can leverage chromatographic techniques (e.g., HPLC with chiral columns) guided by spectral data (NMR, IR) to confirm structural integrity .
Q. How can spectroscopic and crystallographic methods be applied to resolve the stereochemistry of this compound?
Methodological Answer: Use 2D NMR (COSY, HSQC, NOESY) to assign proton and carbon environments, particularly for bridgehead carbons and methyl substituents. X-ray crystallography is critical for absolute stereochemical confirmation. If crystal growth is challenging, optimize conditions via DoE: test solvent mixtures (e.g., hexane/ethyl acetate) and slow evaporation rates. Compare experimental data with computational NMR chemical shifts (DFT calculations) to validate assignments .
Advanced Research Questions
Q. How can computational quantum chemistry models predict the reactivity of this tetracyclic compound in novel reactions?
Methodological Answer: Perform density functional theory (DFT) calculations to map potential energy surfaces for reactions like electrophilic substitution or ring-opening. Use software (e.g., Gaussian, ORCA) to simulate transition states and activation barriers. Validate predictions with kinetic experiments (e.g., monitoring reaction progress via LC-MS) under controlled conditions (pH, temperature). Integrate computational results with experimental data to refine reaction mechanisms .
Q. What strategies resolve contradictions between experimental yields and computational predictions for derivative synthesis?
Methodological Answer: Apply statistical discrepancy analysis by comparing computational reaction feasibility (e.g., Gibbs free energy) with empirical yields. If discrepancies arise, reassess assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation). Use sensitivity analysis in DoE to identify overlooked variables (e.g., trace moisture, oxygen sensitivity). Cross-validate with alternative techniques like isotopic labeling to trace reaction pathways .
Q. How to design in vitro assays to evaluate the biological activity of this compound against enzyme targets?
Methodological Answer: Prioritize targets based on structural analogs (e.g., bicyclic carboxylic acids with known inhibitory activity). Use molecular docking (AutoDock, Schrödinger) to predict binding affinity to enzymes like proteases or kinases. Validate with enzyme inhibition assays (e.g., fluorescence-based kinetics). Optimize assay conditions via DoE: vary pH, cofactors, and substrate concentrations. Include controls for non-specific binding (e.g., bovine serum albumin) to reduce false positives .
Data Contradiction and Optimization Example
| Variable | Computational Prediction (ΔG, kcal/mol) | Experimental Yield (%) | Discrepancy Analysis |
|---|---|---|---|
| Catalyst A | -12.5 | 45 | Solvent polarity mismatch in model |
| Catalyst B | -9.8 | 68 | Oxygen sensitivity in reaction |
| Temperature (°C) | 80 (optimal) | 55 (actual) | Exothermic side reactions unaccounted |
Source: Hypothetical data integrating and methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
